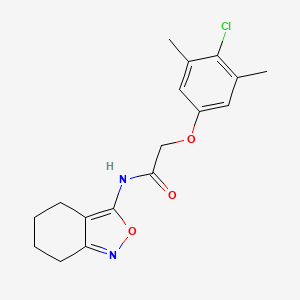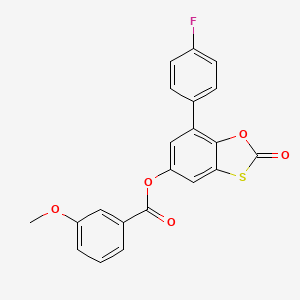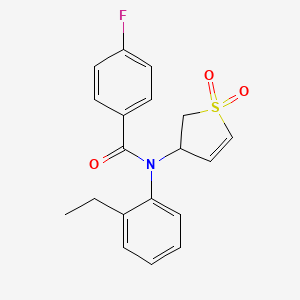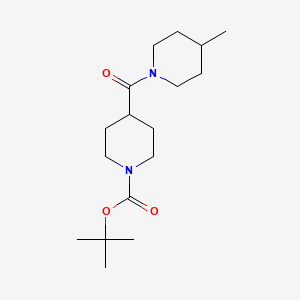![molecular formula C20H21BrFN2O4P B11409573 Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409573.png)
Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-ブロモフェニル)-5-{[(4-フルオロフェニル)メチル]アミノ}-1,3-オキサゾール-4-イル]ジエチルホスホネートは、臭素、フッ素、およびホスホネート基のユニークな組み合わせを特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: [2-(4-ブロモフェニル)-5-{[(4-フルオロフェニル)メチル]アミノ}-1,3-オキサゾール-4-イル]ジエチルホスホネートの合成は、通常、複数のステップを含みます。
オキサゾール環の形成: これは、適切な前駆体を制御された条件下で環化させることで達成できます。
臭素とフッ素置換基の導入: これらは、求電子置換反応によって付加できます。
ホスホネート基の付加: このステップには、通常、適切な触媒の存在下でジエチルホスファイトを使用します。
工業生産方法: この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器とクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にホスホネート基で酸化反応を起こす可能性があります。
還元: 還元反応は、臭素とフッ素置換基で起こる可能性があります。
置換: 芳香族環は、求核置換反応と求電子置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、アルコール)などの試薬が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりホスホン酸が生成される可能性があり、置換反応によりさまざまな置換誘導体が生成される可能性があります。
4. 科学研究への応用
[2-(4-ブロモフェニル)-5-{[(4-フルオロフェニル)メチル]アミノ}-1,3-オキサゾール-4-イル]ジエチルホスホネートは、いくつかの科学研究に適用されています。
医薬品化学: 潜在的な医薬品候補の合成のための前駆体として使用できます。
材料科学: この化合物のユニークな構造は、特定の特性を持つ新規材料の開発に適しています。
生物学的研究: 生物活性に対する臭素とフッ素置換基の影響を調べるために使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and fluorine substituents: These can be added via electrophilic aromatic substitution reactions.
Attachment of the phosphonate group: This step often involves the use of diethyl phosphite in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group.
Reduction: Reduction reactions can occur at the bromine and fluorine substituents.
Substitution: The aromatic rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of bromine and fluorine substituents on biological activity.
作用機序
[2-(4-ブロモフェニル)-5-{[(4-フルオロフェニル)メチル]アミノ}-1,3-オキサゾール-4-イル]ジエチルホスホネートが効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。臭素とフッ素原子の存在により、特定の標的に対する結合親和性と選択性が向上し、望ましい生物学的結果につながります。
類似の化合物:
{2-(2-フリル)-5-[(4-メトキシベンジル)アミノ]-1,3-オキサゾール-4-イル}ジエチルホスホネート: この化合物は、類似のオキサゾール-ホスホネート構造を共有していますが、芳香族環の置換基が異なります.
4-ブロモフェニル酢酸: 構造的には単純ですが、この化合物にも臭素置換された芳香族環が含まれています.
独自性: [2-(4-ブロモフェニル)-5-{[(4-フルオロフェニル)メチル]アミノ}-1,3-オキサゾール-4-イル]ジエチルホスホネートは、1つの分子内に臭素、フッ素、およびホスホネート基が組み合わされているため、ユニークです。この組み合わせにより、より単純な類似体では見られない独特の化学的および生物学的特性が与えられます。
類似化合物との比較
Diethyl {2-(2-furyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate: This compound shares a similar oxazole-phosphonate structure but differs in the substituents on the aromatic rings.
4-Bromophenylacetic acid: Although structurally simpler, this compound also contains a bromine-substituted aromatic ring.
Uniqueness: Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the combination of bromine, fluorine, and phosphonate groups within a single molecule. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C20H21BrFN2O4P |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21BrFN2O4P/c1-3-26-29(25,27-4-2)20-19(23-13-14-5-11-17(22)12-6-14)28-18(24-20)15-7-9-16(21)10-8-15/h5-12,23H,3-4,13H2,1-2H3 |
InChIキー |
YACKOBOKGBNDHN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409538.png)

![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409544.png)

![Diethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11409549.png)



![6,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409560.png)

![6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11409582.png)
